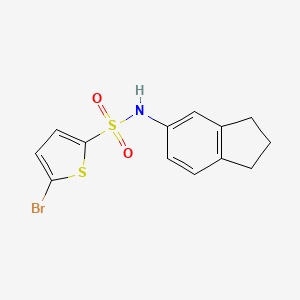![molecular formula C21H21ClN4O3S3 B12169016 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]acetamide](/img/structure/B12169016.png)
2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[5-[(2-氯苯基)甲基硫基]-1,3,4-噻二唑-2-基]硫基]-N-[(E)-(4-乙氧基-3-甲氧基苯基)亚甲基氨基]乙酰胺是一种复杂的有机化合物,属于噻二唑衍生物类。
准备方法
合成路线和反应条件
2-[[5-[(2-氯苯基)甲基硫基]-1,3,4-噻二唑-2-基]硫基]-N-[(E)-(4-乙氧基-3-甲氧基苯基)亚甲基氨基]乙酰胺的合成通常涉及多个步骤,从易获得的起始原料开始。关键步骤包括噻二唑环的形成以及随后引入所需取代基的官能化。
噻二唑环的形成: 噻二唑环可以通过在酸性或碱性条件下,用适当的硫代半卡巴腙与羧酸或其衍生物进行环化反应来合成。
取代基的引入: 氯苯基和甲基硫基可以通过使用适当的试剂(例如氯苄基氯和甲硫醇)进行亲核取代反应来引入。
最终化合物的形成: 最后一步是在适当催化剂的存在下,将中间噻二唑衍生物在回流条件下与4-乙氧基-3-甲氧基苯甲醛缩合,以形成所需的乙酰胺衍生物。
工业生产方法
该化合物的工业生产将涉及扩大实验室合成程序,优化反应条件以提高产率,并通过各种纯化技术(例如重结晶和色谱法)确保最终产品的纯度。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,尤其是在硫原子上,导致形成亚砜或砜。
还原: 还原反应可以针对化合物中存在的硝基或其他可还原官能团。
取代: 该化合物可以参与亲核或亲电取代反应,尤其是在芳香环上。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢、间氯过氧苯甲酸 (m-CPBA) 和高锰酸钾。
还原: 常用的还原剂包括硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4)。
取代: 在适当条件下,使用卤素(氯、溴)和亲核试剂(胺、硫醇)等试剂。
主要产物
由这些反应形成的主要产物取决于所用试剂和条件的具体情况。例如,氧化可以生成亚砜或砜,而取代反应可以在芳香环上引入各种官能团。
科学研究应用
化学: 该化合物用作合成更复杂分子的构建块,并在各种有机转化中用作试剂。
生物学: 它已显示出有希望的生物活性,包括抗菌、抗真菌和抗癌活性。
医学: 该化合物正在研究其潜在的治疗应用,特别是在治疗传染病和癌症方面。
工业: 它可用于开发具有特定特性的新材料,例如导电性或荧光性。
作用机制
2-[[5-[(2-氯苯基)甲基硫基]-1,3,4-噻二唑-2-基]硫基]-N-[(E)-(4-乙氧基-3-甲氧基苯基)亚甲基氨基]乙酰胺的作用机制涉及其与特定分子靶标和途径的相互作用:
分子靶标: 该化合物可以与酶、受体和其他蛋白质相互作用,从而调节其活性。
途径: 它可以影响各种细胞途径,包括参与细胞增殖、凋亡和信号转导的途径。
相似化合物的比较
类似化合物
- 2-(2-氯苯基)-5-(甲基硫基)-1,3,4-恶二唑
- 2-(4-氯苯基)-5-苯基-1,3,4-恶二唑
- 2-(2-甲氧基苯基)-5-(甲基硫基)-1,3,4-恶二唑
独特性
与类似化合物相比,2-[[5-[(2-氯苯基)甲基硫基]-1,3,4-噻二唑-2-基]硫基]-N-[(E)-(4-乙氧基-3-甲氧基苯基)亚甲基氨基]乙酰胺表现出独特的结构特征,例如同时存在噻二唑和乙酰胺部分,这使其具有独特的生物学和化学性质 .
属性
分子式 |
C21H21ClN4O3S3 |
|---|---|
分子量 |
509.1 g/mol |
IUPAC 名称 |
2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(Z)-(4-ethoxy-3-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H21ClN4O3S3/c1-3-29-17-9-8-14(10-18(17)28-2)11-23-24-19(27)13-31-21-26-25-20(32-21)30-12-15-6-4-5-7-16(15)22/h4-11H,3,12-13H2,1-2H3,(H,24,27)/b23-11- |
InChI 键 |
MQCOGLXKWRJXRE-KSEXSDGBSA-N |
手性 SMILES |
CCOC1=C(C=C(C=C1)/C=N\NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3Cl)OC |
规范 SMILES |
CCOC1=C(C=C(C=C1)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[1-(propan-2-yl)-1H-indol-3-yl]-N-(4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B12168935.png)
![1-(4-bromophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B12168948.png)

![4-benzoyl-5-(3-bromophenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12168961.png)
![1-(6-methoxy-3-pyridazinyl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B12168963.png)
![2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,4,6-trimethoxyphenyl)methylideneamino]acetamide](/img/structure/B12168968.png)
![4-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12168976.png)

![3,5-dimethyl-6-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-7H-furo[3,2-g]chromen-7-one](/img/structure/B12168996.png)
![3-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B12168998.png)

![(4E)-N-[4-(acetylamino)phenyl]-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide](/img/structure/B12169017.png)
![4-(Furan-2-yl)-2-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B12169019.png)
![N-[1-(4-fluorobenzyl)piperidin-4-yl]-1H-indole-6-carboxamide](/img/structure/B12169021.png)
